6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide
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Description
Scientific Research Applications
Synthesis of Novel Compounds for Therapeutic Applications
Research efforts have been directed towards the synthesis of novel compounds derived from similar chemical structures for potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities. For example, a study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, which suggests potential applications in developing new drugs for pain and inflammation management (Abu‐Hashem et al., 2020).
Potential Anticancer Agents
Indole derivatives, a closely related chemical class, have been explored for their potential as anticancer agents. For instance, the design and synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been investigated for their efficacy as inhibitors of the epidemal growth factor receptor (EGFR), showing promising cytotoxic activities against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Lan et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of novel synthesized compounds, including those with thiazolidine and thiadiazole derivatives, have been extensively studied. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. For example, a study by Noolvi et al. (2016) demonstrated the synthesis of 1,3,4-thiadiazole derivatives showing significant antimicrobial activity (Noolvi et al., 2016).
Properties
IUPAC Name |
6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-24-10-5-4-9-7-13(19-12(9)8-10)15(22)21-17-20-11-3-2-6-18-16(23)14(11)25-17/h4-5,7-8,19H,2-3,6H2,1H3,(H,18,23)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKFXTKPIVDICD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.